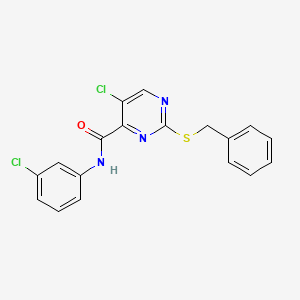

2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide

Description

2-(Benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a benzylsulfanyl group at the 2-position, a chlorine atom at the 5-position of the pyrimidine ring, and a 3-chlorophenyl amide substituent at the 4-position. Its structural features—such as the chloro substituents, benzylsulfanyl moiety, and aromatic amide—contribute to its physicochemical properties and interactions with biological targets .

Properties

Molecular Formula |

C18H13Cl2N3OS |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

2-benzylsulfanyl-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide |

InChI |

InChI=1S/C18H13Cl2N3OS/c19-13-7-4-8-14(9-13)22-17(24)16-15(20)10-21-18(23-16)25-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |

InChI Key |

ZMQZMTVYLFIJLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with benzyl mercaptan in the presence of a base such as potassium carbonate. This reaction forms the benzylsulfanyl derivative. Subsequently, the intermediate product is reacted with 3-chloroaniline under appropriate conditions to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms on the pyrimidine and phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine carboxamide derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of 2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide with structurally and functionally related compounds.

Table 1: Structural and Functional Comparison of Pyrimidine Carboxamide Derivatives

Key Findings :

Substituent Effects on Antimicrobial Activity: The presence of chlorophenyl groups (e.g., 3-chloro or 4-chloro) enhances antimicrobial efficacy. For example, compound 9b (4-chlorophenylamino) showed superior activity against MRSA compared to penicillin G and ciprofloxacin . Benzylsulfanyl vs. Ethylsulfanyl: The bulkier benzylsulfanyl group in the target compound may improve target binding compared to ethylsulfanyl derivatives (e.g., ), though explicit data is lacking.

Enantiomeric Differences :

- (R)-Enantiomers generally exhibit higher antimicrobial activity than (S)-enantiomers . For instance, 9b ((R)-configuration) demonstrated potent activity at lower concentrations .

- Conversely, (S)-enantiomers like 8f and 8d showed stronger inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, suggesting divergent structure-activity relationships for different targets .

Functional Group Contributions: Hydroxybenzamide analogs (e.g., 8f, 8d) prioritize PET inhibition, while pyrimidine carboxamides (e.g., the target compound) may favor antimicrobial interactions due to sulfur-containing substituents (e.g., benzylsulfanyl) .

Biological Activity

2-(Benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyrimidine derivatives, including this compound, often involves multi-step chemical reactions that can influence their biological activity. The introduction of various substituents at specific positions on the pyrimidine ring can significantly affect the compound's potency and selectivity against biological targets.

Table 1: Structure-Activity Relationship of Pyrimidine Derivatives

| Compound | Substituent | Activity (IC50, μM) | Target |

|---|---|---|---|

| This compound | Benzylsulfanyl | TBD | TBD |

| Compound A | Methoxy | 19.45 ± 0.07 | COX-1 |

| Compound B | Chloromethyl | 23.8 ± 0.20 | COX-2 |

| Compound C | Pyridine | 11.60 | Anti-inflammatory |

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this compound have shown promising results in reducing the activity of COX-1 and COX-2 enzymes.

In a study assessing the anti-inflammatory effects through carrageenan-induced paw edema in rats, the compound demonstrated a notable reduction in inflammation comparable to established anti-inflammatory drugs like indomethacin. The effective dose (ED50) was calculated to be significantly lower than that of traditional treatments, indicating a strong potential for therapeutic use.

Anticancer Properties

Emerging studies suggest that pyrimidine derivatives may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The inhibition of key signaling molecules such as NF-kB and various cytokines has been observed in vitro, suggesting that these compounds can modulate inflammatory responses that are often linked to cancer progression.

Case Study: In Vitro Anticancer Activity

A recent investigation into the anticancer effects of related pyrimidine compounds revealed IC50 values indicating potent activity against various cancer cell lines. For example, one derivative exhibited an IC50 value of 15 μM against breast cancer cells, highlighting the potential of these compounds in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in inflammatory and cancer pathways:

- Inhibition of COX Enzymes : The compound inhibits both COX-1 and COX-2, reducing prostaglandin synthesis and subsequently lowering inflammation.

- Modulation of Cytokines : It may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

- Targeting Cancer Pathways : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.